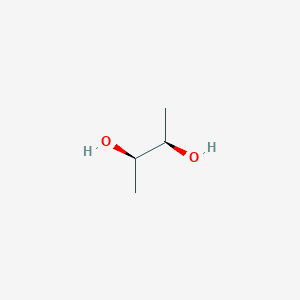

(2R,3R)-ブタン-2,3-ジオール

概要

説明

(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.

(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

科学的研究の応用

酵素触媒反応

ロドコッカス・エリスロポリスWZ010由来の(2R,3R)-2,3-ブタンジオールデヒドロゲナーゼ(ReBDH)は、大腸菌で過剰発現されている。 この酵素はNAD(H)特異的であり、アセトイン還元に対する最適活性はpH 6.5および55 °Cで観察された。 . この酵素は、ジアセチルを(2R,3R)-2,3-ブタンジオールにR-アセトインを介して還元する際に、絶対的な立体特異性を示した。 .

2,3-ブタンジオールの微生物生産

2,3-ブタンジオールの微生物生産における重要な酵素として、2,3-ブタンジオールデヒドロゲナーゼ(アセトイン/ジアセチルレダクターゼとしても知られている)は、ジアセチルをアセトインに、そして2,3-ブタンジオールに還元できる。 . ReBDHをpH 7.0でアッセイしたところ、アセトイン還元の活性は(2R,3R)-2,3-ブタンジオール酸化の活性の7.7倍高かったことから、ReBDH触媒反応は生体内において(2R,3R)-2,3-ブタンジオール酸化よりも(2R,3R)-2,3-ブタンジオールの生成を優先する可能性が示唆された。 .

キラルアルコールの合成

この酵素は、ジアセチルを(2R,3R)-2,3-ブタンジオールにR-アセトインを介して還元する際に、絶対的な立体特異性を示したことから、R-キラルアルコールの合成への応用可能性が示された。 .

不凍液

(2R,3R)-2,3-ブタンジオールは、その低い凝固点により不凍液として使用されるなど、多くの工業用途がある。 .

低凝固点燃料

(2R,3R)-2,3-ブタンジオールは、不凍液に加えて、低凝固点燃料としても使用されている。 .

医薬品にキラル基を提供

(2R,3R)-2,3-ブタンジオールは、医薬品にキラル基を提供するために特に重要である。 .

キラル合成の前駆体

光学的に純粋な2,3-BDは、キラル合成のための重要な前駆体である。 .

航空燃料

2,3-ブタンジオール(2,3-BD)は、航空燃料など、さまざまな潜在的な用途を持つバルクプラットフォーム化学物質である。 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

作用機序

Target of Action

The primary target of (2R,3R)-butane-2,3-diol, also known as (R,R)-2,3-butanediol or (2R,3R)-(-)-2,3-Butanediol, is Staphylococcus aureus , a major foodborne pathogen . This bacterium leads to various diseases due to its biofilm and virulence factors .

Mode of Action

(2R,3R)-butane-2,3-diol interacts with its target, Staphylococcus aureus, by inhibiting the formation of biofilm and reducing the virulence of the bacterium . It significantly decreases the intracellular ATP of S. aureus cells but has few effects on pH in .

Biochemical Pathways

The compound affects the bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism . Many downregulated genes and proteins related to surface proteins were involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinants (IsdA, IsdB, and IsdC), fibrinogen-binding proteins (FnbA, FnbB), and serine protease .

Result of Action

The result of the action of (2R,3R)-butane-2,3-diol is the significant inhibition of the biofilm formation by S. aureus, leading to a collapse on the biofilm architecture and a decrease in viability of biofilm cell . Moreover, the hemolytic activity of S. aureus was reduced to 32.7% after treatment with subinhibitory concentration of the compound .

生化学分析

Biochemical Properties

(2R,3R)-Butane-2,3-diol interacts with a variety of enzymes and proteins. One such enzyme is 2,3-butanediol dehydrogenase (BDH), which plays a crucial role in the formation of (2R,3R)-butane-2,3-diol . This enzyme belongs to the zinc-containing medium-chain dehydrogenase/reductase family . It can catalyze the stereospecific oxidation of (2R,3R)-butane-2,3-diol and also reduce (3R/3S)-acetoin .

Cellular Effects

The effects of (2R,3R)-butane-2,3-diol on cells are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been shown to decrease the intracellular ATP of Staphylococcus aureus cells .

Molecular Mechanism

The molecular mechanism of (2R,3R)-butane-2,3-diol involves its interaction with the enzyme BDH. This enzyme can catalyze the stereospecific oxidation of (2R,3R)-butane-2,3-diol and also reduce (3R/3S)-acetoin . This suggests that (2R,3R)-butane-2,3-diol can influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the enzyme BDH, which interacts with (2R,3R)-butane-2,3-diol, exhibits a broad pH optimum between pH 9.5 to 11.5 for the oxidation of either (2R,3R)-butane-2,3-diol or meso-2,3-BD .

Metabolic Pathways

(2R,3R)-butane-2,3-diol is involved in the 2,3-butanediol metabolic pathway. The enzyme BDH plays a crucial role in this pathway, catalyzing the interconversion between acetoin and 2,3-butanediol .

特性

IUPAC Name |

(2R,3R)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026532, DTXSID801031371 | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

77.00 to 78.00 °C. @ 10.00 mm Hg | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24347-58-8, 6982-25-8 | |

| Record name | (2R,3R)-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-BUTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.7 °C | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

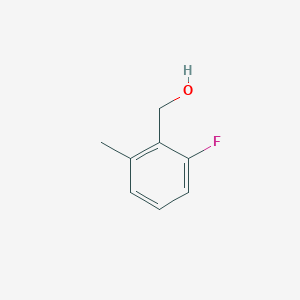

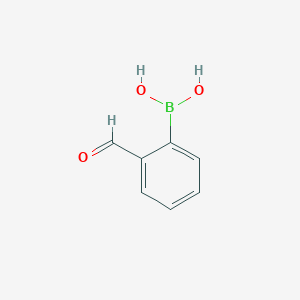

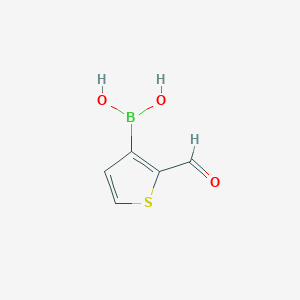

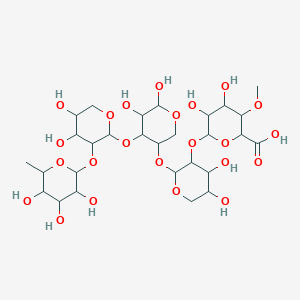

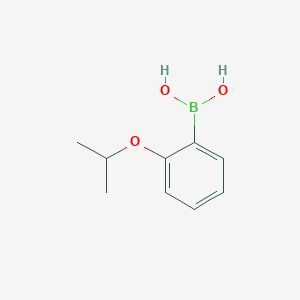

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (R,R)-2,3-butanediol?

A1: (R,R)-2,3-Butanediol has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q2: How is (R,R)-2,3-butanediol typically produced?

A2: (R,R)-2,3-Butanediol can be produced through fermentation by specific microorganisms, including certain strains of Paenibacillus polymyxa [, , ] and engineered strains of Escherichia coli [, ].

Q3: What are some potential industrial applications of (R,R)-2,3-butanediol?

A3: (R,R)-2,3-Butanediol has potential uses as a building block in chiral synthesis [], as a fuel additive [], and as a precursor for various chemicals. Its specific chirality makes it valuable for pharmaceutical and fine chemical production.

Q4: Can (R,R)-2,3-butanediol be produced from renewable resources?

A4: Yes, research has focused on producing (R,R)-2,3-butanediol from renewable feedstocks like glucose [], starch [], and lignocellulosic biomass [], making it a more sustainable alternative.

Q5: How has metabolic engineering been used to improve (R,R)-2,3-butanediol production?

A5: Scientists have engineered strains of Klebsiella oxytoca and Bacillus subtilis to increase (R,R)-2,3-butanediol production. Strategies involve overexpressing genes in the 2,3-butanediol pathway and reducing acetate accumulation [, , ].

Q6: What factors can affect the yield and purity of (R,R)-2,3-butanediol during fermentation?

A6: Factors like aeration [, , ], medium composition [, ], and fermentation mode (batch vs. fed-batch) [, ] can significantly influence (R,R)-2,3-butanediol production.

Q7: Are there any challenges associated with scaling up (R,R)-2,3-butanediol production?

A7: Yes, challenges include maintaining high cell viability during fermentation, optimizing oxygen transfer rates, and efficiently separating and purifying (R,R)-2,3-butanediol from the fermentation broth.

Q8: How can (R,R)-2,3-butanediol be used as a chiral auxiliary in organic synthesis?

A8: (R,R)-2,3-Butanediol can act as a chiral directing group in the synthesis of (S)-α-chloro boronic esters [, ], which are valuable intermediates for building complex organic molecules. It can also be used in asymmetric Michael additions for synthesizing optically active compounds, like intermediates for eudesmane sesquiterpenes [].

Q9: What analytical techniques are commonly used to characterize and quantify (R,R)-2,3-butanediol?

A9: High-performance liquid chromatography (HPLC) [] and gas chromatography-mass spectrometry (GC-MS) [, , ] are frequently employed to analyze (R,R)-2,3-butanediol in fermentation broths and other matrices.

Q10: How can the enantiomeric purity of (R,R)-2,3-butanediol be determined?

A10: Chiral HPLC methods using chiral stationary phases are effective for separating and quantifying the (R,R)-enantiomer from other isomers, allowing for the determination of enantiomeric excess (ee) [, ].

Q11: Has (R,R)-2,3-butanediol been identified in food and beverage products?

A11: Yes, (R,R)-2,3-butanediol has been found as a volatile compound in yellow glutinous rice wine [] and daqu, a fermentation starter used in Chinese baijiu production [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。